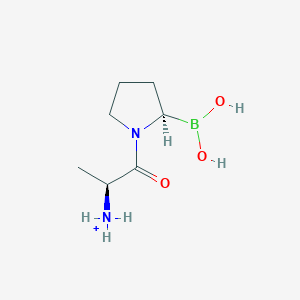
L-Ala-L-boroPro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ala-L-boroPro, also known as L-alanyl-L-boroproline, is a dipeptide boronic acid derivative. It is a potent inhibitor of dipeptidyl peptidases, particularly DPP8 and DPP9. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment and immunotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ala-L-boroPro typically involves the coupling of L-alanine and L-boroproline. The process begins with the protection of the amino group of L-alanine, followed by the activation of the carboxyl group. The activated L-alanine is then coupled with L-boroproline under controlled conditions to form the dipeptide. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale chromatographic systems to ensure consistent quality and yield. The production is carried out under stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
L-Ala-L-boroPro undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
L-Ala-L-boroPro has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Serves as a tool to study the role of dipeptidyl peptidases in various biological processes.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer-associated fibroblasts and enhancing the immune response against tumors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
L-Ala-L-boroPro exerts its effects by inhibiting dipeptidyl peptidases DPP8 and DPP9. This inhibition leads to the activation of the NLRP1 inflammasome, which in turn activates pro-caspase-1. The activated caspase-1 induces pyroptosis, a form of programmed cell death, in monocytes and macrophages. This mechanism is crucial for its antitumor activity and immunostimulatory effects .
Comparison with Similar Compounds
Similar Compounds
Val-boroPro: Another dipeptide boronic acid with similar inhibitory effects on dipeptidyl peptidases.
D-Ala-boroPro: A dipeptide boronic acid with modifications at the amine residue, showing high selectivity for fibroblast activation protein.
Uniqueness
L-Ala-L-boroPro is unique due to its specific inhibitory action on DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome. This specific mechanism of action distinguishes it from other similar compounds and highlights its potential in cancer therapy and immunotherapy .
Properties
Molecular Formula |
C7H16BN2O3+ |
|---|---|
Molecular Weight |
187.03 g/mol |
IUPAC Name |
[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/p+1/t5-,6-/m0/s1 |
InChI Key |
WDFZXMUIFGGBQF-WDSKDSINSA-O |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C)[NH3+])(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)[NH3+])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















